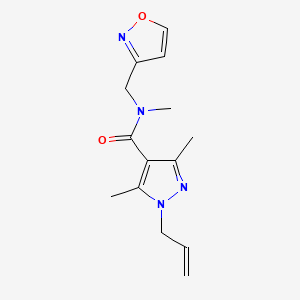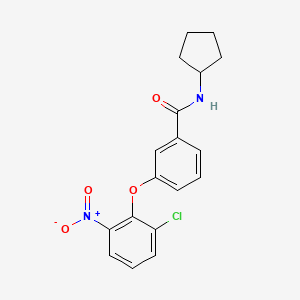
3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2001 and has since been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 works by inhibiting the activation of NF-κB, which is a transcription factor that plays a critical role in the regulation of immune responses. NF-κB is activated in response to various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and cellular stress. Once activated, NF-κB translocates to the nucleus and induces the expression of genes involved in immune and inflammatory responses. By inhibiting the activation of NF-κB, 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 reduces the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
Biochemical and Physiological Effects:
3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has also been shown to have anti-viral properties. Studies have demonstrated that 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 can inhibit the replication of various viruses, including HIV, HCV, and HSV.
实验室实验的优点和局限性
One of the advantages of using 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. This compound has been shown to selectively inhibit the activation of NF-κB without affecting other signaling pathways. However, one of the limitations of using 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 is its potential toxicity, which can vary depending on the cell type and concentration used.
未来方向
There are several future directions for research on 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082. One area of interest is its potential use in combination therapy for cancer treatment. Studies have shown that 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 can sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Another area of interest is its potential use in the treatment of viral infections. Studies have demonstrated that 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 can inhibit the replication of various viruses, making it a potential candidate for antiviral therapy.
合成方法
The synthesis of 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 involves the reaction of 2-chloro-6-nitrophenol with cyclopentylamine to form 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity.
科学研究应用
3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 has been extensively studied for its anti-inflammatory properties and has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses. This inhibition has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
In addition to its anti-inflammatory properties, 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 has also been shown to have anti-cancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. 3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
3-(2-chloro-6-nitrophenoxy)-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c19-15-9-4-10-16(21(23)24)17(15)25-14-8-3-5-12(11-14)18(22)20-13-6-1-2-7-13/h3-5,8-11,13H,1-2,6-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWYHSNOXDOYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-methyl-N-phenylpropanamide](/img/structure/B5086671.png)
![3-benzyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5086677.png)
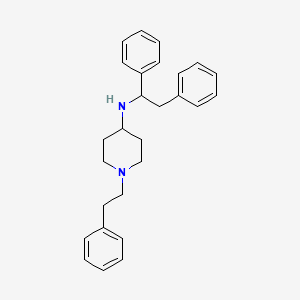
![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5086684.png)
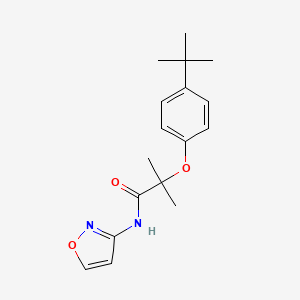
![1-allyl-5-({[2-(diethylamino)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5086704.png)
![3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5086709.png)
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5086717.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5086718.png)
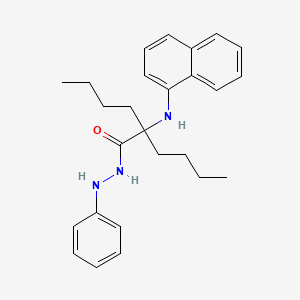
![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5086736.png)
![3-(4-acetylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5086744.png)

